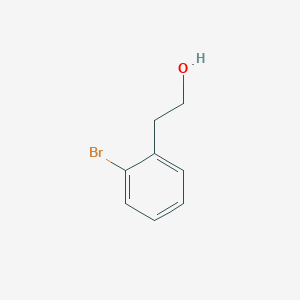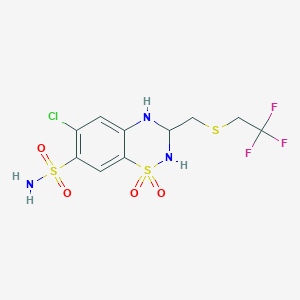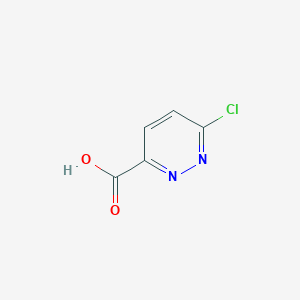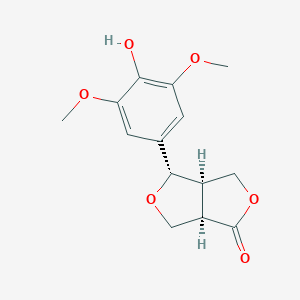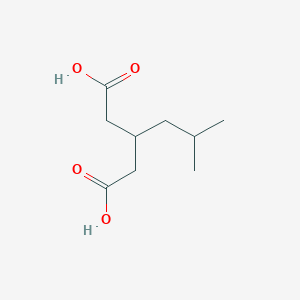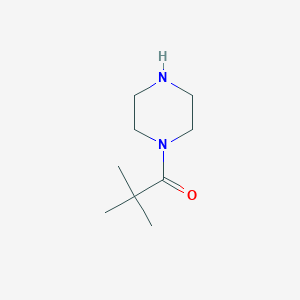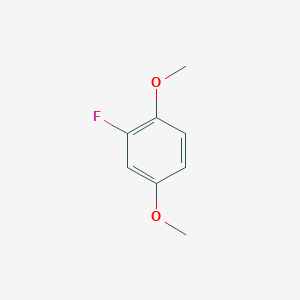
1,4-Dimethoxy-2-fluorobenzene
Overview
Description
1,4-Dimethoxy-2-fluorobenzene, also known as 2-fluoro-1,4-dimethoxybenzene, is an organic compound with the molecular formula C8H9FO2. It is a derivative of benzene, where two methoxy groups and one fluorine atom are substituted at the 1, 4, and 2 positions, respectively. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
1,4-Dimethoxy-2-fluorobenzene, also known as 2-Fluoro-1,4-dimethoxybenzene, is a synthetic molecule that is primarily used as an intermediate in organic synthesis
Mode of Action
The mode of action of this compound is primarily through its reactivity in chemical reactions. As an aromatic compound, it can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Result of Action
The primary result of the action of this compound is the formation of new compounds through chemical reactions. For example, it has been used in the synthesis of phosphine ligands . The specific results of its action would depend on the particular reactions it is used in.
Preparation Methods
1,4-Dimethoxy-2-fluorobenzene can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-dimethoxybenzene with a fluorinating agent. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride. The reaction is carried out at a controlled temperature to ensure the selective substitution of the fluorine atom at the desired position .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. These methods often employ advanced catalytic systems to enhance the efficiency of the fluorination process .
Chemical Reactions Analysis
1,4-Dimethoxy-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions.
Oxidation Reactions: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding hydroquinone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation typically yields halogenated benzene derivatives, while oxidation results in quinones .
Scientific Research Applications
1,4-Dimethoxy-2-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: This compound is used in the development of drugs due to its ability to undergo selective chemical transformations.
Agrochemicals: It is utilized in the production of pesticides and herbicides.
Dyestuffs: This compound is employed in the synthesis of dyes and pigments.
Comparison with Similar Compounds
1,4-Dimethoxy-2-fluorobenzene can be compared with other similar compounds such as:
1,4-Dimethoxybenzene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2,5-Dimethoxyfluorobenzene: Has the fluorine atom at a different position, leading to variations in reactivity and applications.
1-Fluoro-2,4-dimethoxybenzene: Similar structure but with different substitution pattern, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various chemical processes .
Properties
IUPAC Name |
2-fluoro-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCYZVMZKSOPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232021 | |
| Record name | 1,4-Dimethoxy-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82830-49-7 | |
| Record name | 2-Fluoro-1,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82830-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethoxy-2-fluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082830497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dimethoxy-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1,4-Dimethoxy-2-fluorobenzene in organic synthesis?
A1: this compound serves as a valuable precursor in synthesizing various organic compounds. Specifically, it acts as a benzyne precursor, facilitating the creation of 2,3-disubstituted hydroquinones or benzoquinones []. Additionally, it plays a crucial role in synthesizing naphthalenes or anthracenes []. These functionalities highlight its versatility in constructing diverse molecular structures.
Q2: How is this compound typically synthesized?
A2: There are a couple of established methods for synthesizing this compound. One common approach involves fluorinating 1,4-dimethoxybenzene using N-fluoro-o-benzene-disulfonimide []. Another method involves a multistep process starting with 2-fluorophenol, which undergoes oxidation followed by methylation to yield the desired product [].
Q3: Are there any known derivatives of this compound and what are their properties?
A3: Yes, one known derivative is 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. This compound has been successfully synthesized by reacting commercially available this compound with nitric acid, resulting in a high yield of 90% []. Its structure has been confirmed through X-ray crystallography, and further characterization has been conducted using techniques like 1H and 13C-NMR, elemental analysis, EI-MS, and FT-IR [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


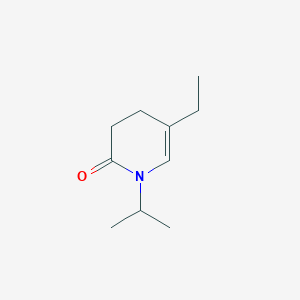



![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)
